molecular formula C21H17BrN4O B3457579 2-[6-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]phenol

2-[6-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]phenol

Cat. No.: B3457579
M. Wt: 421.3 g/mol
InChI Key: HNDCWUPSYJHAGW-UHFFFAOYSA-N
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Description

The compound “2-[6-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]phenol” is a derivative of pyrazole . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest for many researchers due to their diverse applications in different areas such as technology, medicine, and agriculture . A variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of an indolizine ring system, which is essentially planar . There are two independent molecules in the asymmetric unit of the title compound .


Chemical Reactions Analysis

Pyrazole derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . Among all the tested compounds, some have shown optimal COX-2 inhibitory potency .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure. The indolizine ring system in the molecule is essentially planar .

Mechanism of Action

The mechanism of action of pyrazole derivatives is diverse, given their wide range of pharmacological activities. They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, as well as antiviral agents .

Future Directions

Given the diverse pharmacological activities of pyrazole derivatives, future research could focus on exploring their potential in various therapeutic categories. Their role as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents presents numerous avenues for further investigation .

Properties

IUPAC Name

2-[6-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O/c1-13-11-14(2)26(25-13)21-23-18(15-7-9-16(22)10-8-15)12-19(24-21)17-5-3-4-6-20(17)27/h3-12,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDCWUPSYJHAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[6-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]phenol
Reactant of Route 2
2-[6-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]phenol
Reactant of Route 3
2-[6-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]phenol
Reactant of Route 4
Reactant of Route 4
2-[6-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]phenol
Reactant of Route 5
Reactant of Route 5
2-[6-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]phenol
Reactant of Route 6
2-[6-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]phenol

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